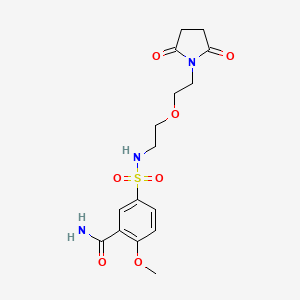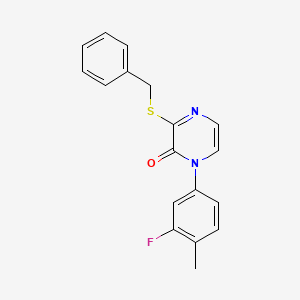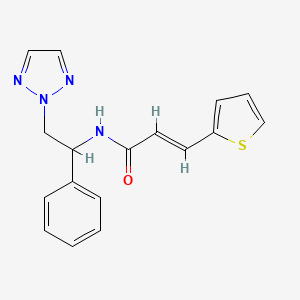![molecular formula C7H15NO B2431779 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol CAS No. 2145219-59-4](/img/structure/B2431779.png)
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol is a chiral compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol This compound is characterized by a pyrrolidine ring with a hydroxyl group and a methyl substituent, making it a versatile building block in organic synthesis and pharmaceutical research .
Mechanism of Action
Mode of Action
Similar compounds like ethanol have been found to interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids . Ethanol is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Ethanol, a related compound, has been found to act on various neurotransmitters, affecting their respective pathways .
Result of Action
Related compounds like ethanol can induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs under mild conditions, with the choice of solvent and temperature being crucial for achieving high yields and enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding pyrrolidine derivative. This method is preferred due to its scalability and cost-effectiveness . The use of chiral catalysts can further enhance the enantiomeric purity of the product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other mild oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methylpyrrolidine: Similar structure but lacks the hydroxyl group.
(S)-1-Methylpyrrolidin-2-ylmethanol: Similar structure with a different substitution pattern.
Uniqueness
1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl group and the methyl substituent enhances its versatility in various chemical reactions and its potential as a chiral building block in drug synthesis .
Properties
IUPAC Name |
1-[(2S)-2-methylpyrrolidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(9)7(2)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDCATSSBHITFE-MLWJPKLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCN1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@]1(CCCN1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-(6-iodo-4-oxothieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2431699.png)

![N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431703.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2431709.png)
![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)



![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2431718.png)
![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)
